molecular formula C19H20N4O2S B284537 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide

Cat. No. B284537
M. Wt: 368.5 g/mol
InChI Key: VUTJZYWOAFNNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide, also known as TAK-063, is a novel, potent, and selective antagonist of the glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating the concentration of glycine in the synaptic cleft, which is a key neurotransmitter that modulates the activity of N-methyl-D-aspartate (NMDA) receptors. TAK-063 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, cognitive impairment, and neuropathic pain.

Mechanism of Action

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a selective antagonist of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to an increase in glutamate release and subsequent activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been found to increase the concentration of glycine in the brain, which enhances the activity of NMDA receptors. This leads to an increase in glutamate release and subsequent activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has also been found to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide is its selectivity for GlyT1, which makes it a useful tool for studying the role of glycine in synaptic transmission and plasticity. However, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has several limitations for lab experiments. For example, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide. One area of interest is the potential therapeutic applications of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide in neurological disorders, such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective GlyT1 inhibitors that can be used as therapeutic agents. Finally, further studies are needed to elucidate the mechanisms underlying the analgesic effects of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide and to explore its potential applications in the treatment of chronic pain.

Synthesis Methods

The synthesis of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide involves several steps, starting from the reaction of 2-aminobenzothiophene with ethyl 2-bromoacetate to yield the corresponding ester intermediate. The ester is then hydrolyzed and converted to the corresponding acid, which is further reacted with 3-methylphenylamine and 2-chloro-N-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide to produce 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide.

Scientific Research Applications

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has also been found to have analgesic effects in animal models of neuropathic pain. In addition, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been shown to enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.

properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H20N4O2S/c1-11-4-3-5-13(8-11)20-16(24)10-23-19(25)17-14-7-6-12(2)9-15(14)26-18(17)21-22-23/h3-5,8,12H,6-7,9-10H2,1-2H3,(H,20,24)

InChI Key

VUTJZYWOAFNNJR-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.